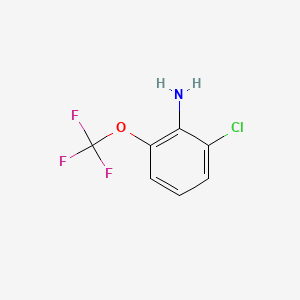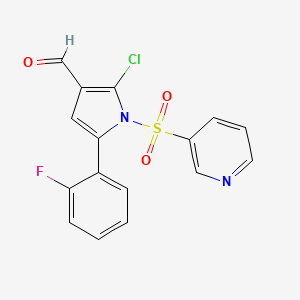
2-chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (2C5F1P1HPC) is an important chemical compound that has been studied extensively in scientific research. It is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the laboratory for various experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
New Synthesis of Fluorinated Pyrroles : A method for synthesizing various new 3-fluorinated pyrroles has been developed. This includes compounds similar to the specified chemical, highlighting its importance in creating novel fluorinated pyrrole derivatives (Surmont et al., 2009).
Synthesis of Pyrazolo[4,3-c]pyridines : Research demonstrates the use of similar compounds in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This application is vital for the development of new heterocyclic compounds (Vilkauskaitė et al., 2011).
Potassium-Competitive Acid Blocker Development : A novel pyrrole derivative, closely related to the specified compound, has been identified as a potent potassium-competitive acid blocker (P-CAB), demonstrating its potential in treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).
Formation of Semicarbazato Complexes : The compound plays a role in the synthesis of Schiff bases, which then react to form semicarbazato complexes of oxotungsten(VI), illustrating its utility in complex coordination chemistry (Kanoongo et al., 1990).
Synthesis of N-Substituted Pyrazolines : The compound is used in the synthesis of pyrazolines, demonstrating its importance in creating diverse heterocyclic compounds for potential applications in medicinal chemistry (Loh et al., 2013).
Biological Activity and Applications
Antimicrobial Activity of Schiff Bases : Chitosan Schiff bases synthesized from derivatives of the compound have shown significant antimicrobial activity, indicating its potential in the development of new antimicrobial agents (Hamed et al., 2020).
Antimicrobial Activity of Novel Derivatives : Synthesis of new heterocyclic compounds based on the pyrazole derivative has led to compounds with excellent to good antibacterial activity, underscoring the chemical's relevance in antimicrobial research (Mistry et al., 2016).
Antitumor Activities of Thiosemicarbazone Derivatives : Thiosemicarbazone derivatives synthesized from the compound have shown promising in vitro antitumor activities, highlighting its potential in cancer treatment (Hernández et al., 2020).
Eigenschaften
IUPAC Name |
2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O3S/c17-16-11(10-21)8-15(13-5-1-2-6-14(13)18)20(16)24(22,23)12-4-3-7-19-9-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSPCVQLYQJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N2S(=O)(=O)C3=CN=CC=C3)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

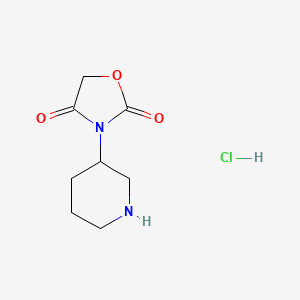
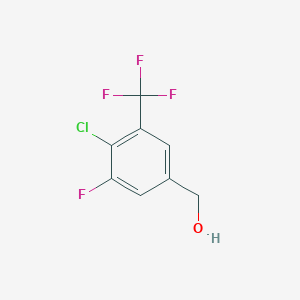
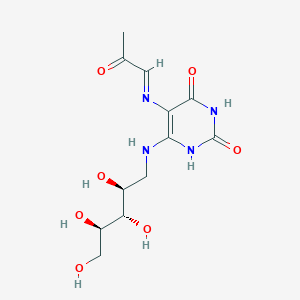
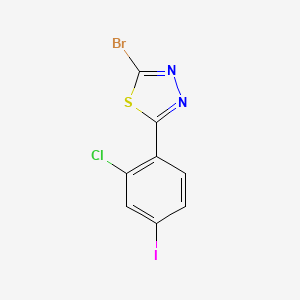
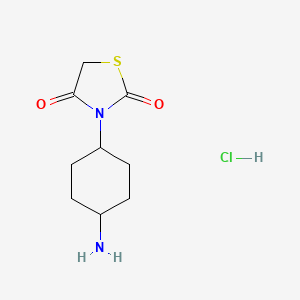
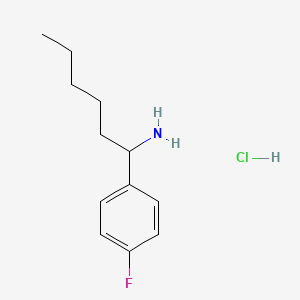
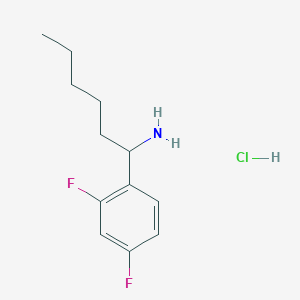
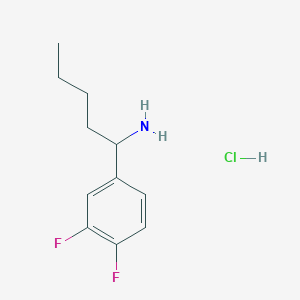
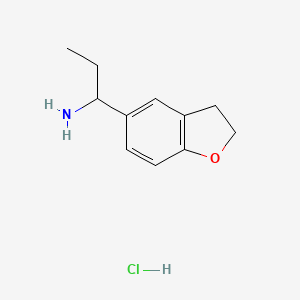
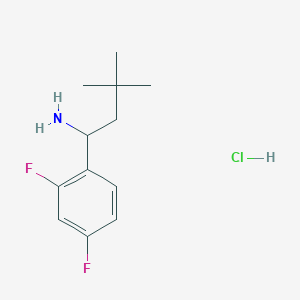
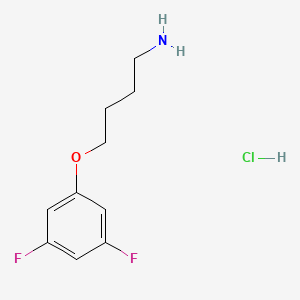
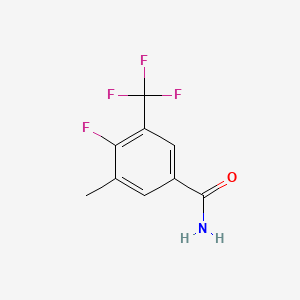
![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)
